molecular formula C11H7F6NO2 B14788445 (3,4-Bis(trifluoromethoxy)phenyl)propanenitrile

(3,4-Bis(trifluoromethoxy)phenyl)propanenitrile

Cat. No.: B14788445
M. Wt: 299.17 g/mol
InChI Key: FNYVHWUCCKAVAE-UHFFFAOYSA-N
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Description

(3,4-Bis(trifluoromethoxy)phenyl)propanenitrile is a chemical compound with the molecular formula C11H7F6NO2 and a molecular weight of 299.17 g/mol This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanenitrile group

Preparation Methods

The synthesis of (3,4-Bis(trifluoromethoxy)phenyl)propanenitrile typically involves the reaction of 3,4-dihydroxybenzaldehyde with trifluoromethanesulfonic anhydride to form the corresponding trifluoromethoxy derivative. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable nitrile source, such as sodium cyanide, under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

(3,4-Bis(trifluoromethoxy)phenyl)propanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

(3,4-Bis(trifluoromethoxy)phenyl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Bis(trifluoromethoxy)phenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

(3,4-Bis(trifluoromethoxy)phenyl)propanenitrile can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, such as its enhanced lipophilicity and potential for diverse chemical modifications.

Properties

Molecular Formula

C11H7F6NO2

Molecular Weight

299.17 g/mol

IUPAC Name

3-[3,4-bis(trifluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C11H7F6NO2/c12-10(13,14)19-8-4-3-7(2-1-5-18)6-9(8)20-11(15,16)17/h3-4,6H,1-2H2

InChI Key

FNYVHWUCCKAVAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC#N)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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